ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
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Overview
Description
Ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Related compounds have been used in the treatment of hiv infections, suggesting potential targets could be enzymes or proteins involved in the hiv replication process .
Mode of Action
If it is similar to related compounds, it may interact with its targets to inhibit key processes, such as viral replication in the case of hiv .
Result of Action
Related compounds have been used in antiviral combinations, suggesting that this compound may have similar antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the condensation of o-phenylenediamine with ethyl oxalyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the quinoxaline ring. The reaction mixture is then refluxed, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline-2,3-dione derivatives, dihydroquinoxaline derivatives, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for their potential use as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
- N-benzhydryl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
- 6-fluoro-4-hydroxy-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylic acid tert-butyl ester
Uniqueness
Ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
ethyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)13-7-10(14)12-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPXTRVOZXWMSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(=O)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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